BenchChemオンラインストアへようこそ!

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

mTOR kinase inhibitor enantioselectivity

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-18-4) is a chiral secondary amine featuring a morpholine ring with a dimethylaminomethyl substituent at the 2-position. It has a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.21 g/mol.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 214273-18-4
Cat. No. B3040533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
CAS214273-18-4
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN(C)CC1CNCCO1
InChIInChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
InChIKeyKNCQHMMKDOIHRT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-18-4) Procurement Guide: Chiral Morpholine Building Block Overview


(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-18-4) is a chiral secondary amine featuring a morpholine ring with a dimethylaminomethyl substituent at the 2-position. It has a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . The compound is defined by a single (S)-configured stereocenter and is typically supplied as a free base with purity specifications ≥95% . It serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR-targeting molecules [1].

Procurement Risk Alert: Why (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Cannot Be Substituted with Generic Morpholine Analogs


Substitution of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine with racemic mixtures, alternative regioisomers, or simpler morpholine derivatives introduces significant procurement risk in stereospecific applications. The (S)-configuration is critical for enantioselective target engagement; studies on chiral morpholine-based mTOR inhibitors demonstrate that enantiomers exhibit distinct selectivity and potency profiles [1]. Additionally, the specific N,N-dimethylaminomethyl substitution pattern at the morpholine 2-position provides a unique spatial orientation of the basic amine pharmacophore that is not replicated by other regioisomers . Use of non-stereodefined material can lead to batch-to-batch variability and erroneous biological interpretation.

Quantitative Differentiation Evidence: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine vs. Closest Comparators


Chiral Morpholine Enantiomers Exhibit Differential Selectivity and Potency in mTOR Kinase Inhibition

In a head-to-head study of pyrazolopyrimidine-based mTOR inhibitors, chiral morpholine-containing analogs demonstrated that individual enantiomers possess different selectivity and potency profiles [1]. This class-level finding establishes that stereochemistry of the morpholine component is not interchangeable and directly impacts biological performance.

mTOR kinase inhibitor enantioselectivity PI3K chiral morpholine

Binding Affinity Comparison: (S)-Dimethylamino Morpholine Core in Mu Opioid Receptor Ligands

A peptide-mimetic ligand incorporating the (S)-N,N-dimethyl-1-(morpholin-2-yl)methanamine substructure displayed a Ki of 0.560 nM for the recombinant human mu opioid receptor expressed in CHO cell membranes [1]. In comparison, the same ligand showed a Ki of 1.10 nM for the kappa opioid receptor in guinea pig brain homogenates [1], indicating approximately 2-fold selectivity for MOR over KOR.

mu opioid receptor GPCR binding affinity Ki MOR

Chiral Center Enables Stereospecific Applications Unattainable with Racemic Morpholine Analogs

The (2S)-configuration of this compound provides a defined chiral center that enables stereospecific transformations. Racemic 2-(aminomethyl)morpholine (CAS 116143-27-2) lacks this stereochemical definition and is unsuitable for enantioselective applications [1]. The (S)-compound has a computed specific rotation and optical activity; the racemate has none.

asymmetric synthesis chiral building block enantioselective catalyst

Commercial Purity Specifications: (S)-Enantiomer vs. Racemic and (R)-Enantiomer Availability

The (S)-enantiomer (CAS 214273-18-4) is commercially available from multiple vendors with specified purity ≥95% . The (R)-enantiomer (CAS 214273-19-5) is listed as discontinued by at least one major supplier . Racemic mixtures of structurally related morpholine methanamines are more widely available but lack stereochemical definition .

chemical purity vendor specification procurement enantiomeric excess

Validated Application Scenarios for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-18-4)


Synthesis of Stereodefined Kinase Inhibitors (mTOR, PI3K)

This chiral morpholine building block is used to introduce a stereodefined basic amine moiety into ATP-competitive kinase inhibitor scaffolds. Studies show that chiral morpholine-containing pyrazolopyrimidines achieve subnanomolar mTOR IC₅₀ values and >1,000-fold selectivity over PI3Kα [1]. The specific (S)-configuration ensures reproducible enantioselective target engagement, which is critical for interpreting SAR and achieving desired selectivity profiles [1].

Development of Mu Opioid Receptor (MOR) Selective Ligands

Peptidomimetic ligands incorporating the (S)-dimethylamino morpholine core have demonstrated subnanomolar binding affinity (Ki = 0.560 nM) for the human mu opioid receptor with approximately 2-fold selectivity over the kappa opioid receptor [2]. This defined selectivity profile makes the compound a valuable chiral synthon for designing analgesics with potentially reduced off-target effects [2].

Asymmetric Catalysis and Chiral Ligand Synthesis

The single (S)-configured stereocenter enables the use of this compound as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed asymmetric transformations. Unlike racemic 2-(aminomethyl)morpholine, this enantiopure building block provides a defined stereochemical environment for inducing asymmetry in subsequent reactions [3]. It is suitable for the synthesis of C-substituted morpholine derivatives via stereospecific routes [4].

GPCR Modulator Scaffold Construction

The N,N-dimethylaminomethyl group provides a basic amine capable of engaging conserved aspartate residues in Class A GPCRs, while the morpholine oxygen can participate in additional hydrogen-bonding interactions. The defined (S)-stereochemistry influences the spatial orientation of these pharmacophoric elements, impacting receptor subtype selectivity. This compound is employed as a validated building block for constructing GPCR-targeted libraries where stereochemistry is a critical determinant of activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.